molecular formula C8H7BrN4 B1526517 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1247866-28-9

1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine

Cat. No. B1526517
CAS RN: 1247866-28-9
M. Wt: 239.07 g/mol
InChI Key: JSMBDRXCGHZTFD-UHFFFAOYSA-N
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Description

The compound “1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine” is likely a derivative of pyridine and pyrazole, containing a bromine atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine” would likely consist of a pyridine ring and a pyrazole ring connected by a single bond, with a bromine atom attached to the 3rd position of the pyridine ring .

Scientific Research Applications

Biochemistry

The compound’s derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities . They have been tested against pests like the oriental armyworm, showcasing the compound’s potential in developing new pesticides .

Pharmacology

Research in pharmacology has focused on the synthesis of novel compounds from this scaffold that exhibit potent activity against bacteria like E. coli and P. aeruginosa . This highlights its importance in the development of new antibacterial agents .

Organic Chemistry

Organic chemists utilize 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine in chemodivergent synthesis processes. It serves as a precursor for creating N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, compounds with significant medicinal applications .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as analytical standards and reagents . Their well-defined structure and reactivity make them suitable for use in various analytical methods to quantify or detect other substances .

properties

IUPAC Name

1-(3-bromopyridin-2-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBDRXCGHZTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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